![molecular formula C25H24N2O3 B2778698 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 362004-87-3](/img/structure/B2778698.png)

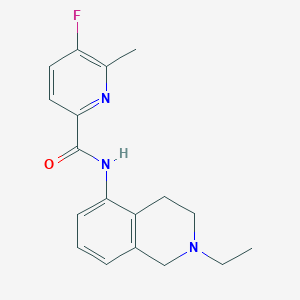

6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that belongs to the class of isoquinoline alkaloids. This compound has been studied extensively due to its potential therapeutic applications.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives related to the compound structure, specifically in the class of 1H-benz[d,e]isoquinoline-1,3(2H)diones, exhibit anti-inflammatory and local analgesic activities in rodents. These agents, including structurally similar compounds, have shown to inhibit edema and the writhing reflex in mice, suggesting their potential as anti-inflammatory agents. Their efficacy was compared to standard drugs like indomethacin and phenylbutazone, with some derivatives also showing anti-arthritic and anti-gout activities. The mechanism behind their action includes the inhibition of acid lysosomal hydrolytic enzyme activities and trypsin, elastase, and collagenase activities, indicating a broad spectrum of biological effects (Hall et al., 1990).

Chemical Synthesis and Reactivity

The compound and its derivatives have been involved in studies exploring chemical synthesis and reactivity. For instance, photocycloaddition reactions involving similar structures have been investigated to understand the formation of novel cyclic systems, highlighting the compound's role in advancing synthetic methodologies (Sakuragi et al., 1994). Another study focused on the thermal reactivity of tricyclic 4,5-diacyltriazolines, derived from reactions involving similar azo compounds, to uncover potential pathways for creating complex heterocyclic structures (Benati et al., 1991).

Potential in Melatonin Receptor Research

A significant application of similar compounds is in the investigation of melatonin receptors. Studies have prepared analogues to explore the binding site nature of the melatonin receptor, examining the affinity of various derivatives and assessing their agonist and antagonist potency. These studies contribute to understanding the molecular interactions with the melatonin receptor, potentially guiding the design of new therapeutic agents (Faust et al., 2000).

Novel Synthetic Pathways

Research has also been directed towards developing efficient synthetic pathways for producing compounds within the same class. For example, a study detailed a ready synthesis of indeno[2,1-a][3]benzazepines, demonstrating the versatility of similar compounds in synthetic organic chemistry and providing new methods for constructing complex molecular architectures (Kametani et al., 1975).

properties

IUPAC Name |

6-(azepan-1-yl)-2-(3-methoxyphenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-30-18-9-6-8-17(16-18)27-24(28)20-11-7-10-19-22(26-14-4-2-3-5-15-26)13-12-21(23(19)20)25(27)29/h6-13,16H,2-5,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFNZQPQQLMWTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCCCCC5)C=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluorophenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2778615.png)

![Methyl 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2778622.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B2778624.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)